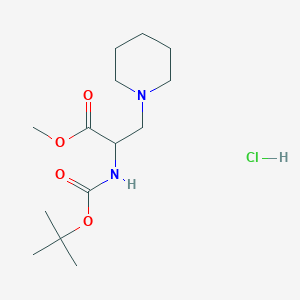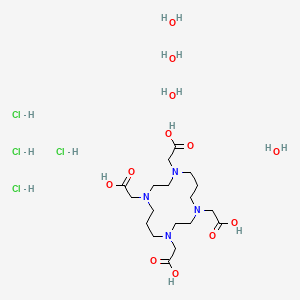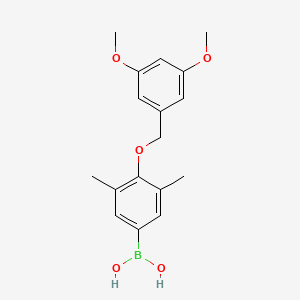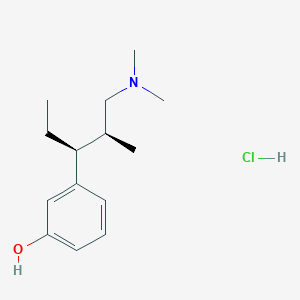
2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride
Übersicht
Beschreibung
“2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride” is a chemical compound with the CAS Number 1290967-89-3 . It is used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C14H27ClN2O4 . The structure includes a piperidine ring, which is a common feature in many bioactive compounds.Wissenschaftliche Forschungsanwendungen
Chemical Modification and Application Potential
Xylan Derivatives
The study by Petzold-Welcke et al. (2014) on xylan derivatives explores the chemical modification of xylan into biopolymer ethers and esters, showing the potential for creating materials with specific properties. This involves reactions with various acids and activating agents under conditions that could be relevant for synthesizing compounds similar to the one . Such xylan esters have applications in drug delivery and as antimicrobial agents (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).
Fatty Acid Esters
Gao et al. (2019) review the formation, toxicity, and analysis of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters), highlighting the importance of understanding the behavior and impact of esters in various environments. Though focused on food safety, this review indicates the broader context of ester application and safety considerations (Gao, B., Li, Y., Huang, G., & Yu, L., 2019).
Parabens in Aquatic Environments
Haman et al. (2015) review parabens, esters of para-hydroxybenzoic acid, used as preservatives in various products. While focusing on their occurrence, fate, and behavior in aquatic environments, this study provides insights into the environmental behavior of esters, which could be analogous to the environmental fate of the compound (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).
Selective Epoxidation of Vegetable Oils
Danov et al. (2017) discuss the selective epoxidation of vegetable oils and their derivatives, including unsaturated fatty acids and fatty acid methyl esters. The review emphasizes the development of new catalytic systems for epoxidation, which could relate to methods for modifying or synthesizing compounds like the one (Danov, S., Kazantsev, O., Esipovich, A. L., Belousov, A., Rogozhin, A. E., & Kanakov, E., 2017).
Eigenschaften
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-1-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-14(2,3)20-13(18)15-11(12(17)19-4)10-16-8-6-5-7-9-16;/h11H,5-10H2,1-4H3,(H,15,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSLJVUXSGJOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1CCCCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butoxycarbonylamino-3-piperidin-1-YL-propionic acid methyl ester; hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1398492.png)
![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)



![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)



![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)